Dasyscyphin B
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Overview
Description
Dasyscyphin B is a natural product found in Dasyscyphella nivea with data available.
Scientific Research Applications
Antitumor Activity
Dasyscyphin B, a metabolite obtained from the ascomycete Dasyscyphus niveus, demonstrates notable antitumor properties. The synthesis of this compound from commercial abietic acid has been a key advancement, facilitating the study of its antitumor effects and the synthesis of related metabolites (Akhaouzan et al., 2013). Additionally, this compound shows cytotoxic activities against various human cell lines such as HepG2, Hela S3, U937, Colo-320, and Jurkat, with IC50 values ranging from 0.5 to 3 µg/ml, highlighting its potential in cancer therapy (Mierau et al., 2006).
Cytotoxic and Antimicrobial Properties
Research on this compound has also uncovered its cytotoxic and antimicrobial properties. A study found that this compound, along with other metabolites like dasyscyphin C, exhibited moderate cytotoxicity and antimicrobial activity (Flores-Bocanegra et al., 2021). This suggests a broader range of applications in both medical and pharmacological fields.
Antiviral Activity
This compound has shown effectiveness against viral infections. In particular, dasyscyphin C, extracted from Eclipta prostrata, demonstrated antiviral activity against fish nodavirus, suggesting a potential role in veterinary medicine or as a model for human antiviral drugs (Krishnan et al., 2010).
Leishmanicidal Activity
Dasyscyphin C, related to this compound, has been found to have significant leishmanicidal activity against Leishmania major promastigote, indicating potential use in treating leishmaniasis (Khanna et al., 2009).
Properties
Molecular Formula |
C23H34O3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(4aS,6aS,11aR,11bS)-8-(methoxymethyl)-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7,10-diol |
InChI |
InChI=1S/C23H34O3/c1-21(2)8-6-9-22(3)17(21)7-10-23(4)18(22)12-15-16(24)11-14(13-26-5)20(25)19(15)23/h11,17-18,24-25H,6-10,12-13H2,1-5H3/t17-,18+,22-,23-/m0/s1 |
InChI Key |
APGZBIKZXBYIEJ-WKZKVMAPSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2CC4=C(C=C(C(=C43)O)COC)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(C=C(C(=C43)O)COC)O)C)C)C |
Synonyms |
dasyscyphin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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